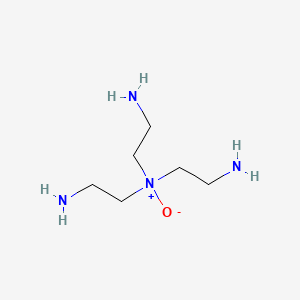
1-Oxide Trientine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxide Trientine, also known as triethylenetetramine 1-oxide, is an organic compound with the molecular formula C6H18N4O. It is a derivative of trientine, a well-known copper-chelating agent used primarily in the treatment of Wilson’s disease. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxide Trientine typically involves the oxidation of trientine. One common method is the reaction of trientine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 25-30°C to ensure optimal yield. The reaction can be represented as follows:
[ \text{C}6\text{H}{18}\text{N}_4 + \text{H}_2\text{O}_2 \rightarrow \text{C}6\text{H}{18}\text{N}_4\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade trientine and hydrogen peroxide. The reaction is conducted in large reactors with precise control over temperature and pH to ensure consistent product quality. The final product is purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
1-Oxide Trientine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert this compound back to trientine.
Substitution: The compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxides of trientine.
Reduction: Trientine.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1-Oxide Trientine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential role in modulating metal ion concentrations in biological systems.
Medicine: Explored for its therapeutic potential in treating metal ion-related disorders.
Industry: Utilized in the development of metal ion sensors and catalysts.
作用機序
The primary mechanism of action of 1-Oxide Trientine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as copper, zinc, and iron. This chelation process involves the coordination of metal ions with the nitrogen and oxygen atoms in the molecule, effectively sequestering the metal ions and preventing their participation in harmful biochemical reactions.
類似化合物との比較
Similar Compounds
Trientine: The parent compound, primarily used as a copper chelator.
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with comparable metal-binding capabilities.
Uniqueness
1-Oxide Trientine is unique due to the presence of the oxide group, which enhances its chelating ability and stability compared to its parent compound, trientine. This modification allows for more effective and selective binding of metal ions, making it a valuable compound in various applications.
特性
分子式 |
C6H18N4O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-amino-N,N-bis(2-aminoethyl)ethanamine oxide |
InChI |
InChI=1S/C6H18N4O/c7-1-4-10(11,5-2-8)6-3-9/h1-9H2 |
InChIキー |
IJDRARSQBSPDQC-UHFFFAOYSA-N |
正規SMILES |
C(C[N+](CCN)(CCN)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




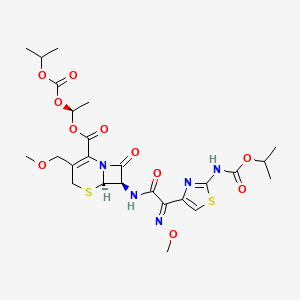
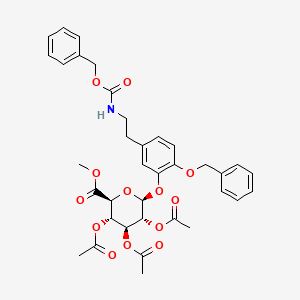

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

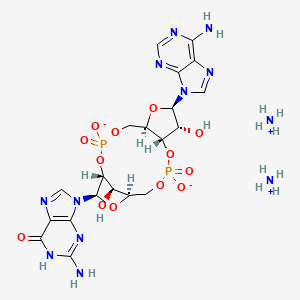
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
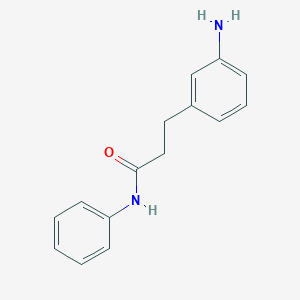

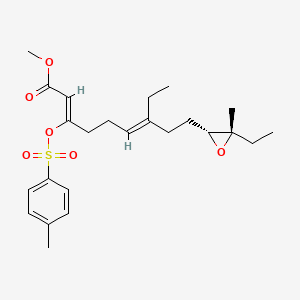
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
